N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide: is an organic compound that features a chlorophenyl group and a nitrophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-chloroaniline with 4-nitrophenoxyacetic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include acetic anhydride or thionyl chloride to activate the carboxylic acid group, followed by the addition of 4-chloroaniline.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Reduction: Formation of N-(4-aminophenyl)-2-(4-nitrophenoxy)acetamide.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit pharmacological properties worth exploring.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The chlorophenyl group can participate in binding interactions with proteins or enzymes, potentially affecting their function.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(4-bromophenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a bromine atom instead of a chlorine atom.
N-(4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both nitro and chloro substituents, which impart distinct chemical reactivity and potential biological activity. The combination of these groups allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-1-3-11(4-2-10)16-14(18)9-21-13-7-5-12(6-8-13)17(19)20/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASWOLGBQPWCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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